6-Chloropyrazine-2-carbothioamide

Vue d'ensemble

Description

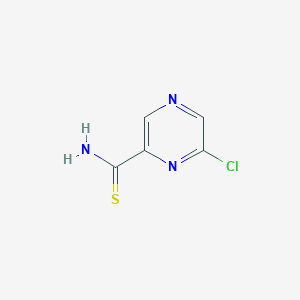

6-Chloropyrazine-2-carbothioamide is an organic compound with the molecular formula C5H4ClN3S It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a carbothioamide group at the 2nd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazine-2-carbothioamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic substitution, enabling structural diversification.

Key Findings:

-

Arylthiolate Substitution: 6-Chloropyrazine-2-carbothioamide reacts with alkyl/arylthiolates under basic conditions (e.g., K₂CO₃ in DMF) to form 6-(alkyl/arylsulfanyl) derivatives. This reaction proceeds at room temperature with yields exceeding 70% .

-

Aminodehalogenation: Substitution with benzylamines in acetone or methanol under microwave irradiation (140–150°C, 30 min) replaces chlorine with benzylamino groups. This method achieves 80–90% yields for antimycobacterial derivatives .

Cyclization Reactions

The carbothioamide group facilitates cyclization to form heterocyclic scaffolds.

Key Findings:

-

Pyrazoline Formation: Reaction with thiosemicarbazide in glacial acetic acid under reflux (4–6 hours) yields pyrazoline derivatives. These compounds exhibit antimycobacterial activity (MIC: 1.56–12.5 µg/mL) .

-

Thiazole Synthesis: Interaction with α-haloketones in ethanol produces thiazole-fused pyrazines, though yields are moderate (50–60%) .

Hydrolysis and Condensation

The thioamide group undergoes hydrolysis under acidic or basic conditions.

Key Findings:

-

Acidic Hydrolysis: Treatment with concentrated H₂SO₄ converts the thioamide to a carboxylic acid group, forming 6-chloropyrazine-2-carboxylic acid. This reaction is quantitative at 20°C .

-

Condensation with Oxalic Acid: Dehydration with oxalic acid in water forms dimeric structures, though this pathway is less explored .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, 20°C | 6-Chloropyrazine-2-carboxylic acid | 91% | |

| Oxalic Acid Condensation | H₂O, 100°C | Dimeric pyrazine-thioester | 65% |

Biological Activity Correlation

Structural modifications directly impact bioactivity:

Applications De Recherche Scientifique

6-Chloropyrazine-2-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 6-Chloropyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-6-chloropyrazine: Similar structure but with an amino group instead of a carbothioamide group.

6-Chloropyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

6-Chloropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

Uniqueness

6-Chloropyrazine-2-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.

Activité Biologique

6-Chloropyrazine-2-carbothioamide is a compound that has garnered attention in the fields of medicinal chemistry and microbiology due to its potential biological activities, particularly its antimycobacterial properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated pyrazine ring and a carbothioamide functional group. Its molecular formula is , and it has been studied for its ability to inhibit specific biological pathways in various microorganisms.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of mycobacterial fatty acid synthase I (FAS-I). This enzyme is crucial for the synthesis of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis (M. tuberculosis) . By disrupting mycolic acid production, the compound compromises the structural integrity of the bacterial cell wall, leading to inhibited growth and proliferation of M. tuberculosis .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Fatty Acid Synthesis : Inhibition of FAS-I disrupts mycolic acid synthesis, affecting overall lipid metabolism in mycobacteria.

- Cellular Effects : The compound has been shown to significantly reduce the growth of M. tuberculosis in vitro, demonstrating its potential as an antimicrobial agent .

Pharmacokinetics

Research indicates that modifications to this compound could enhance its pharmacokinetic properties, such as bioavailability and half-life. These modifications may lead to more effective derivatives that can be utilized in therapeutic settings .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Antimycobacterial Activity : A study reported that derivatives of this compound exhibited varying degrees of antimycobacterial activity against M. tuberculosis, with some compounds showing up to 91% inhibition at optimal concentrations .

- In Vitro Testing : In vitro assays have demonstrated that certain analogs possess low cytotoxicity while maintaining effective inhibition against multiple strains of mycobacteria, including M. smegmatis and M. kansasii .

- Flavonoid Production : In plant tissue cultures, related compounds have been shown to enhance flavonoid production significantly when elicited with specific pyrazine derivatives, indicating potential applications in agricultural biotechnology .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

6-chloropyrazine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTDVHCRTBXMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361619 | |

| Record name | Pyrazinecarbothioamide, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61689-61-0 | |

| Record name | Pyrazinecarbothioamide, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.